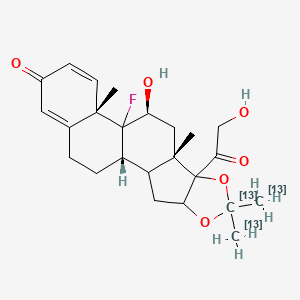

Triamcinolone-13C3 Acetonide

Description

The Unique Role of Triamcinolone-13C3 Acetonide as a Specialized Research Standard

Triamcinolone-13C3 acetonide serves as a specialized research standard due to its specific isotopic labeling. lgcstandards.com The incorporation of three carbon-13 atoms into the triamcinolone (B434) acetonide structure provides a distinct mass shift that is easily detectable by mass spectrometry. This makes it an ideal internal standard for the quantitative analysis of triamcinolone acetonide in various matrices. universiteitleiden.nl

The precise chemical identity of Triamcinolone-13C3 Acetonide is defined by its unique identifiers and molecular properties. pharmaffiliates.comscbt.com

| Property | Value |

| CAS Number | 1264131-86-3 pharmaffiliates.comscbt.comusbio.net |

| Molecular Formula | C₂₁¹³C₃H₃₁FO₆ pharmaffiliates.com |

| Molecular Weight | 437.48 g/mol pharmaffiliates.comscbt.com |

Definitive Chemical Identity

Molecular Weight: 437.48 g/molThe molecular weight is the mass of one mole of the substance, reflecting the inclusion of the heavier carbon-13 isotopes.pharmaffiliates.comscbt.com

The primary application of Triamcinolone-13C3 acetonide is as an internal standard in analytical methods developed for pharmaceutical testing. universiteitleiden.nlusbio.net For instance, in the development of generic formulations of triamcinolone acetonide, regulatory bodies like the FDA provide guidance on bioequivalence studies. fda.gov These studies often rely on sensitive and accurate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure drug concentrations in biological fluids. universiteitleiden.nl

Research has demonstrated the use of Triamcinolone-13C3 acetonide as an internal standard in the determination of triamcinolone acetonide concentrations in serum samples using LC-MS/MS. universiteitleiden.nl This methodology is crucial for evaluating the release and absorption of triamcinolone acetonide from various drug delivery systems, such as nanocrystals or microspheres, which are being developed to improve ocular and intra-articular therapies. universiteitleiden.nlmdpi.com The use of the stable isotope-labeled standard ensures the accuracy and reliability of these quantitative analyses, which are fundamental to both preclinical and clinical pharmaceutical development. universiteitleiden.nlnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXUCZADRHECN-NULWQFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Characterization Methodologies for Triamcinolone 13c3 Acetonide

Advanced Isotopic Labeling Approaches for Corticosteroids

The synthesis of isotopically labeled steroids presents a significant challenge for organic chemists, primarily due to the complexity of the steroid skeleton and the cost of labeled starting materials. thieme-connect.com Strategies often involve multi-step hemisynthesis from commercially available steroids. thieme-connect.com

Carbon-13 (¹³C) Labeling Design and Implementation

The introduction of ¹³C atoms into a steroid framework requires careful planning to ensure efficiency and to place the labels at desired positions for analytical purposes. thieme-connect.comthieme-connect.com The choice of labeling position can significantly impact the sensitivity and specificity of subsequent analyses. While specific synthetic details for Triamcinolone-13C3 Acetonide are proprietary to manufacturers, general strategies for labeling steroids often involve the degradation and reconstruction of a portion of the steroid molecule, such as the A ring. thieme-connect.com

A common approach involves the partial degradation of the A ring of a starting steroid to form an intermediate like an enol-lactone. thieme-connect.com This intermediate can then be reacted with a ¹³C-labeled reagent to introduce the isotopic atoms. thieme-connect.compillbuys.com For instance, a ¹³C-labeled Grignard reagent could be used to introduce the labeled carbon atoms, followed by a series of reactions to reconstruct the desired A-ring structure. pillbuys.com Another strategy might involve the use of ¹³C-labeled building blocks in a convergent synthesis approach. thieme-connect.com The specific placement of the three ¹³C atoms in Triamcinolone-13C3 Acetonide is a critical design element, often intended to produce a significant and unambiguous mass shift in mass spectrometric analysis.

Rigorous Analytical Techniques for Isotopic Enrichment and Purity Assessment

Following synthesis, the confirmation of isotopic labeling and the assessment of chemical and isotopic purity are paramount. lgcstandards.com A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose.

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful incorporation of ¹³C isotopes and determining the isotopic enrichment of the final product. nih.govuva.nl When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the precise mass determination of the labeled compound. nih.gov

The molecular formula of unlabeled Triamcinolone (B434) Acetonide is C₂₄H₃₁FO₆. nih.gov The introduction of three ¹³C atoms results in Triamcinolone-13C3 Acetonide with the formula C₂₁¹³C₃H₃₁FO₆ and a corresponding increase in molecular weight. HRMS can easily distinguish this mass difference from the unlabeled analogue. For example, in an electrospray ionization (ESI) source, the protonated molecule [M+H]⁺ of Triamcinolone Acetonide would appear at an m/z of approximately 435.2, while the ¹³C₃ labeled version would be expected at approximately m/z 438.2. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can further confirm the location of the labels by analyzing the fragmentation patterns of the molecule. researchgate.net

Table 1: Expected Mass-to-Charge Ratios (m/z) for Triamcinolone Acetonide and its ¹³C₃ Labeled Analog in HRMS

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Triamcinolone Acetonide | C₂₄H₃₁FO₆ | ~435.2 |

Note: The exact m/z values can vary slightly depending on the instrument calibration and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Labeling Position

In the ¹³C NMR spectrum of Triamcinolone-13C3 Acetonide, the signals corresponding to the labeled carbon atoms will exhibit significantly enhanced intensity compared to the natural abundance ¹³C signals. upf.edu Furthermore, the coupling between the ¹³C label and adjacent protons (¹³C-¹H coupling) in the ¹H NMR spectrum can provide definitive proof of the label's position. thieme-connect.com By comparing the spectra of the labeled and unlabeled compounds, chemists can verify that the isotopic substitution has not altered the fundamental structure of the steroid and confirm that the labels are in the intended positions. nih.govspectrabase.com

Table 2: Representative ¹³C NMR Chemical Shifts for Unlabeled Triamcinolone Acetonide

| Carbon Atom Assignment | Chemical Shift (ppm) |

|---|---|

| C3 | ~186 |

| C5 | ~170 |

| C1 | ~153 |

| C4 | ~128 |

| C17 | ~103 |

| C16 | ~98 |

| C11 | ~93 |

| C9 | ~91 |

| C21 | ~65 |

Note: This table provides approximate chemical shift values based on publicly available data for the unlabeled compound. The actual values can vary based on the solvent and experimental conditions. In the ¹³C₃ labeled compound, three of these peaks would show significantly higher intensity. chemicalbook.comnih.gov

Development and Validation of Bioanalytical Methods Employing Triamcinolone 13c3 Acetonide

Chromatographic Separation Techniques for Complex Biological Matrices

Effective chromatographic separation is a prerequisite for accurate quantification, as it isolates the analyte of interest from endogenous interferences within biological samples like plasma, urine, or tissue homogenates. nih.gov Both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) have been extensively developed and validated for the separation of Triamcinolone (B434) Acetonide.

UPLC systems offer significant advantages in terms of speed, resolution, and sensitivity due to the use of columns with smaller particle sizes (typically under 2 μm). researchgate.net These methods allow for rapid analysis times, often under 5 minutes, which is beneficial for high-throughput screening. researchgate.net

Methodologies for separating Triamcinolone Acetonide frequently utilize reversed-phase chromatography. An ACQUITY UPLC BEH C18 column is a common choice, providing excellent separation for corticosteroids. researchgate.net The mobile phase typically consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, often containing an additive like formic acid to improve peak shape and ionization efficiency. researchgate.netbmuv.de

Table 1: Example of UPLC Method Parameters for Triamcinolone Acetonide Separation

| Parameter | Condition | Source(s) |

|---|---|---|

| System | ACQUITY UPLC | researchgate.net |

| Column | ACQUITY UPLC BEH C18 (1.7 μm, 50 x 2.1 mm) | researchgate.net |

| Mobile Phase | Acetonitrile / 0.05% Trifluoroacetic Acid | researchgate.net |

| Flow Rate | 0.2 mL/min - 0.45 mL/min | researchgate.netresearchgate.net |

| Column Temp. | 40°C - 50°C | researchgate.netresearchgate.net |

| Run Time | 2.0 - 5.0 min | researchgate.netresearchgate.net |

HPLC remains a robust and widely used technique for the analysis of Triamcinolone Acetonide. dshs-koeln.de These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. sci-hub.st Reversed-phase columns, particularly C18 phases, are standard for these separations. dshs-koeln.desci-hub.st

The mobile phase in HPLC methods often involves a mixture of acetonitrile and water or a buffer solution, such as phosphate (B84403) buffer, to achieve optimal separation. dshs-koeln.desci-hub.st Detection is commonly performed using a Photodiode Array (PDA) or a standard UV detector, with the wavelength typically set around 240-254 nm. sci-hub.stlcms.cz When coupled with mass spectrometry, the primary function of the HPLC is to deliver the separated analyte and internal standard to the ion source at distinct retention times. dshs-koeln.de For instance, one method reported a retention time of approximately 2.72 minutes for Triamcinolone Acetonide. core.ac.uk

Table 2: Example of HPLC Method Parameters for Triamcinolone Acetonide Separation

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Inertsil ODS 3V C18 (5 µm, 150 x 4.6mm) | core.ac.uk |

| Mobile Phase | Water and Acetonitrile | dshs-koeln.de |

| Flow Rate | 1.0 - 1.5 mL/min | sci-hub.stcore.ac.uk |

| Detection | UV at 254 nm | sci-hub.st |

| Column Temp. | 40°C | dshs-koeln.de |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Hyphenated Mass Spectrometry for Quantification and Detection

Hyphenation refers to the coupling of a separation technique, like liquid chromatography, with a detection technique, such as mass spectrometry. This combination provides both the separation power of chromatography and the high selectivity and sensitivity of mass detection.

LC-MS/MS is a powerful analytical tool for the quantitative analysis of drugs in biological fluids due to its superior sensitivity and selectivity. researchgate.net In these methods, Triamcinolone-13C3 Acetonide is employed as an internal standard to ensure accuracy. lcms.cz The process typically involves a sample preparation step, such as liquid-liquid extraction with a solvent like methyl tert-butyl ether or ethyl acetate (B1210297), to isolate the analyte and internal standard from the biological matrix. dshs-koeln.delcms.cz The extract is then reconstituted and injected into the LC-MS/MS system. dshs-koeln.de The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to a more accurate calculation of the analyte's concentration.

For quantitative analysis, tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional selectivity and sensitivity by monitoring a specific, predefined fragmentation reaction for a particular compound. dshs-koeln.de An MRM experiment involves selecting a precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole.

For unlabeled Triamcinolone Acetonide, the protonated molecule has a mass-to-charge ratio (m/z) of 435.4. Common and specific MRM transitions monitored for its quantification include the fragmentation of the precursor ion m/z 435.4 into product ions such as m/z 397.3 and m/z 415.3. dshs-koeln.de

For the stable isotope-labeled internal standard, Triamcinolone-13C3 Acetonide, the precursor ion would have an m/z of approximately 438, reflecting the mass increase from the three 13C atoms. The corresponding product ions would depend on the position of the isotopic labels within the molecule. For other labeled standards, such as d6-Triamcinolone Acetonide, a transition of m/z 441 > 421.2 has been reported, illustrating the mass shift in both the precursor and product ion. dshs-koeln.de Monitoring a unique transition for both the analyte and the internal standard allows for highly specific and simultaneous detection, even in the presence of interfering substances. lcms.cz

Table 3: Example of MRM Transitions for Triamcinolone Acetonide and a Labeled Analogue

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

|---|---|---|---|---|

| Triamcinolone Acetonide | 435.4 | 397.3 | ESI+ | |

| Triamcinolone Acetonide | 435 | 415.2 | ESI+ | dshs-koeln.de |

| d6-Triamcinolone Acetonide | 441 | 421.2 | ESI+ | dshs-koeln.de |

The electrospray ionization (ESI) source is responsible for transferring the analytes from the liquid phase to the gas phase as charged ions so they can be analyzed by the mass spectrometer. Optimizing the ESI source parameters is critical for achieving maximum sensitivity and stable ion generation. For Triamcinolone Acetonide and its labeled standard, analysis is typically performed in positive ionization mode (ESI+).

Key parameters that are optimized include the spray voltage, the temperature of the desolvation gas (usually nitrogen), and the flow rates of both the nebulizing and desolvation gases. researchgate.net The spray voltage, often set between 3000 and 4000 V, facilitates the formation of charged droplets from the LC eluent. researchgate.net The desolvation gas temperature, typically in the range of 270°C to 350°C, aids in solvent evaporation and the release of ions from the droplets. researchgate.net The nebulizer pressure and gas flow rates are adjusted to ensure efficient droplet formation and desolvation without causing ion suppression. researchgate.net Proper optimization of these parameters ensures a stable and robust signal, which is essential for method validation and the generation of reliable quantitative data.

Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Advanced Mass Spectrometric Approaches for Metabolite Identification

The use of isotopically labeled internal standards, such as Triamcinolone-13C3 Acetonide, is crucial in mass spectrometry-based bioanalysis. It provides a high degree of accuracy and precision by compensating for variability in sample preparation and instrument response. In the context of metabolite identification, advanced scanning techniques are employed to elucidate the structures of metabolic products.

Precursor Ion Scanning Techniques

Precursor ion scanning is a powerful tool in tandem mass spectrometry (MS/MS) for identifying a class of compounds that share a common fragment ion. In this technique, the first mass spectrometer (Q1) scans across a range of mass-to-charge ratios (m/z), while the second mass spectrometer (Q3) is set to detect a specific product ion. youtube.com This approach is particularly useful for identifying metabolites that are expected to produce a characteristic fragment ion upon collision-induced dissociation (CID).

For instance, in the analysis of corticosteroids like triamcinolone acetonide, precursor ion scanning can be employed to detect metabolites that retain a specific structural motif. nih.gov While direct studies detailing the precursor ion scanning of Triamcinolone-13C3 Acetonide are not prevalent in the provided search results, the general principle remains applicable. The isotopically labeled standard would fragment in a predictable manner, and any deviation in the fragmentation pattern of a potential metabolite, while still producing a key product ion, would be indicative of metabolic modification. This allows for the targeted discovery of metabolites that might otherwise be obscured by the complexity of the biological matrix. youtube.com

Neutral Loss Scanning Techniques

Neutral loss scanning is another MS/MS technique that is highly effective for the identification of metabolites. In this mode, both Q1 and Q3 are scanned simultaneously with a fixed mass difference. shimadzu.com This allows for the detection of all precursor ions that lose a specific neutral molecule during fragmentation. shimadzu.com This technique is particularly advantageous for identifying metabolites that have undergone conjugation reactions, such as glucuronidation or sulfation, as these modifications result in the loss of a predictable neutral mass upon CID. waters.com

In the context of triamcinolone acetonide metabolism, neutral loss scanning can be used to identify metabolites that have been conjugated with moieties like glucuronic acid (neutral loss of 176 Da) or sulfate (B86663) (neutral loss of 80 Da). waters.com For example, studies on triamcinolone acetonide have utilized neutral loss scans to detect metabolites, noting characteristic neutral losses such as acetone (B3395972) (58 Da) and acetaldehyde (B116499) (44 Da) in positive electrospray ionization. nih.gov The use of Triamcinolone-13C3 Acetonide as an internal standard in such analyses would aid in distinguishing true metabolites from background ions, as the metabolites would exhibit a corresponding mass shift due to the isotopic labels. This approach provides a comprehensive screen for metabolites that have undergone specific biotransformations. waters.com

Method Validation Frameworks for Bioanalytical Assays

A robust bioanalytical method validation is essential to ensure that the data generated is reliable and reproducible. labmanager.com The validation process involves the assessment of several key parameters as outlined by regulatory guidelines.

Establishment of Linearity and Dynamic Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ub.edu The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. ub.edu

To establish linearity, a series of calibration standards are prepared by spiking known concentrations of the analyte into the biological matrix. nih.gov The response (e.g., peak area ratio of the analyte to the internal standard) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the linear fit, with values close to 1 indicating a strong linear relationship. sciencerepository.orgnih.gov

The following table summarizes the linearity and dynamic ranges reported in various studies for the analysis of triamcinolone acetonide using different analytical techniques.

| Analyte | Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Triamcinolone Acetonide | HPLC | Injectable Suspension | 10 - 120 | Not Specified | orientjchem.org |

| Triamcinolone Acetonide | HPLC | Not Specified | 0.05 - 30 | Not Specified | researchgate.net |

| Triamcinolone Acetonide | HPLC-PDA | Pharmaceutical Formulation | 0.1 - 50 | Not Specified | dergipark.org.tr |

| Triamcinolone Acetonide | Spectrofluorimetry | Pharmaceutical Formulations | Up to 20,000 | Not Specified | tandfonline.com |

| Triamcinolone Acetonide | UV-Vis Spectrophotometry | Nasal Spray | 10 - 40 | 0.998 | nih.govnih.gov |

| Triamcinolone Acetonide | HPLC | Not Specified | 6.26 - 100.20 | 0.9993–0.9998 | ub.edu |

| Triamcinolone Acetonide | HPLC | Pure Form | 1 - 50 | 1 | sciencerepository.org |

| Triamcinolone Acetonide | UPLC-ESI-MS/MS | Human Plasma | 0.53 - 21.20 (ng/mL) | Not Specified | frontiersin.orgresearchgate.net |

| Triamcinolone Acetonide | UPLC-PDA | Skin Permeation Samples | 50 - 1000 (ng/mL) | > 0.998 | tci-thaijo.org |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. ub.edu

These parameters are crucial for determining the sensitivity of the bioanalytical method. The LOQ is typically established as the lowest concentration on the calibration curve that meets predefined criteria for accuracy and precision. tci-thaijo.org

The table below presents the LOD and LOQ values for triamcinolone acetonide from various studies.

| Analyte | Analytical Method | Matrix | LOD | LOQ | Reference |

| Triamcinolone Acetonide | HPLC | Injectable Suspension | 0.2012 µg/mL | 0.4020 µg/mL | orientjchem.org |

| Triamcinolone Acetonide | HPLC-PDA | Pharmaceutical Formulation | 0.017 µg/mL | 0.0561 µg/mL | dergipark.org.tr |

| Triamcinolone Acetonide | Spectrofluorimetry | Pharmaceutical Formulations | 5 µg/L | Not Specified | tandfonline.com |

| Triamcinolone Acetonide | UV-Vis Spectrophotometry | Nasal Spray | 3.091 µg/mL | 9.368 µg/mL | nih.gov |

| Triamcinolone Acetonide | HPLC | Not Specified | 2.63 µg/mL | 7.97 µg/mL | ub.edu |

| Triamcinolone Acetonide | HPLC | Pure Form | 0.19 µg/mL | 0.62 µg/mL | sciencerepository.org |

| Triamcinolone Acetonide | Adsorptive Cathodic Stripping Voltammetry | Bulk Form | 3 x 10⁻¹⁰ mol/L | 1 x 10⁻⁹ mol/L | researchgate.net |

| Triamcinolone Acetonide | UPLC-ESI-MS/MS | Human Plasma | Not Specified | 0.53 ng/mL | frontiersin.orgresearchgate.net |

| Triamcinolone Acetonide | HPLC | Human Plasma | Not Specified | 0.6 ng/mL | capes.gov.br |

| Triamcinolone Acetonide | UPLC-PDA | Skin Permeation Samples | Not Specified | 50 ng/mL | tci-thaijo.org |

Assessment of Precision (Intra- and Inter-Assay Variability) and Accuracy

The reliability of bioanalytical methods is fundamentally dependent on their precision and accuracy. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy denotes the closeness of the mean test results obtained by the method to the true or accepted reference value. In the context of methods utilizing Triamcinolone-13C3 Acetonide as an internal standard, these parameters are rigorously evaluated to ensure the integrity of pharmacokinetic and other quantitative studies.

Intra-Assay Precision and Accuracy: This is determined by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within a single analytical run. For instance, in a UPLC-ESI-MS/MS method developed for the quantification of triamcinolone acetonide in human plasma, the intra-run precision values ranged from 3.007% to 9.960%. nih.gov The corresponding intra-run accuracy was found to be between -6.577% and -1.962%. nih.gov Generally, for a method to be considered precise, the intra-assay CV should be less than 10%, although less than 15% is often acceptable.

Inter-Assay Precision and Accuracy: This is assessed by analyzing the same QC samples on different days or in different analytical runs to determine the variability between runs. In the aforementioned UPLC-ESI-MS/MS method, the inter-run precision was between 3.528% and 11.26%, with an inter-run accuracy of -3.371% to 0.348%. nih.gov Another study developing an RP-HPLC method for triamcinolone analysis reported intra-day and inter-day precision with %RSD values of 0.8182 and 0.9438, respectively. ajpaonline.com For a method to be deemed accurate and precise, the inter-assay CV should generally be less than 15%. salimetrics.com

The use of a stable isotope-labeled internal standard like Triamcinolone-13C3 Acetonide is crucial in achieving high levels of precision and accuracy. Since the internal standard has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variations in sample processing and instrument response. bioanalysis-zone.com

Table 1: Example of Precision and Accuracy Data for a Bioanalytical Method

| Parameter | Concentration Level | Result | Acceptance Criteria |

| Intra-Assay Precision (%RSD) | Low (1.06 ng/mL) | 9.960% | ≤15% |

| Medium (5.30 ng/mL) | 3.007% | ≤15% | |

| High (21.20 ng/mL) | 4.536% | ≤15% | |

| Inter-Assay Precision (%RSD) | Low (1.06 ng/mL) | 11.26% | ≤15% |

| Medium (5.30 ng/mL) | 3.528% | ≤15% | |

| High (21.20 ng/mL) | 5.617% | ≤15% | |

| Intra-Assay Accuracy (%RE) | Low (1.06 ng/mL) | -1.962% | ±15% |

| Medium (5.30 ng/mL) | -6.577% | ±15% | |

| High (21.20 ng/mL) | -4.481% | ±15% | |

| Inter-Assay Accuracy (%RE) | Low (1.06 ng/mL) | 0.348% | ±15% |

| Medium (5.30 ng/mL) | -3.371% | ±15% | |

| High (21.20 ng/mL) | -3.632% | ±15% |

Data adapted from a study on the determination of triamcinolone acetonide in human plasma. nih.gov

Comprehensive Stability Profiling in Biological and Analytical Matrices

Ensuring the stability of an analyte in biological and analytical matrices is a critical component of bioanalytical method validation. This involves assessing the analyte's integrity under various conditions that mimic the sample's lifecycle from collection to analysis. Triamcinolone-13C3 Acetonide, as the internal standard, is expected to exhibit similar stability characteristics to the unlabeled analyte, thereby ensuring accurate quantification.

Stability studies typically evaluate the following conditions:

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated freezing and thawing cycles. In one study, triamcinolone acetonide in plasma was found to be stable after three freeze-thaw cycles.

Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time. For example, triamcinolone acetonide plasma samples were found to be stable for 24 hours at room temperature. nih.gov

Long-Term Stability: This evaluates the stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period. A study demonstrated the stability of triamcinolone acetonide in plasma for 120 days at -20°C. nih.gov

Post-Preparative Stability: This assesses the stability of the processed sample (e.g., after extraction) in the autosampler before analysis.

Stock Solution Stability: The stability of the stock solutions of the analyte and the internal standard is also evaluated under defined storage conditions. For instance, a stock solution of Triamcinolone acetonide-d6 is recommended to be stored at -80°C for 6 months or -20°C for 1 month, protected from light. medchemexpress.com

Studies have shown that the degradation of triamcinolone acetonide in aqueous solutions can be influenced by factors such as pH and the presence of metal ions. wipo.intgoogle.com Therefore, comprehensive stability testing under various conditions is essential to ensure the reliability of the bioanalytical data.

Table 2: Summary of Stability Assessments for Triamcinolone Acetonide

| Stability Condition | Matrix | Storage Temperature | Duration | Finding |

| Freeze-Thaw | Plasma | -20°C to Room Temp. | 3 Cycles | Stable |

| Short-Term (Bench-Top) | Plasma | Room Temperature | 24 hours | Stable nih.gov |

| Long-Term | Plasma | -20°C | 120 days | Stable nih.gov |

| Stock Solution | Solvent | -80°C | 6 months | Stable medchemexpress.com |

| Stock Solution | Solvent | -20°C | 1 month | Stable medchemexpress.com |

Investigation of Matrix Effects and Extraction Efficiencies

Matrix Effect: The matrix effect is the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting endogenous components from the biological matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. The use of a stable isotope-labeled internal standard like Triamcinolone-13C3 Acetonide is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov The matrix effect is typically evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

Extraction Efficiency (Recovery): Extraction efficiency, or recovery, is the measure of the analyte that is successfully extracted from the biological matrix during the sample preparation process. It is determined by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample. While high and consistent recovery is desirable, it is not essential for a method that uses a stable isotope-labeled internal standard, as the internal standard will correct for any variability in the extraction process.

In a UPLC-ESI-MS/MS method for triamcinolone acetonide, the matrix effect and extraction recovery met the acceptance criteria, indicating that the sample preparation procedure was effective and that the internal standard adequately compensated for any matrix-induced variations. nih.govnih.gov

Table 3: Matrix Effect and Extraction Recovery Data for Triamcinolone Acetonide

| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |

| Matrix Effect (%) | 98.5 | 102.1 | 99.8 |

| Extraction Recovery (%) | 85.2 | 87.9 | 86.4 |

Hypothetical data based on typical performance of LC-MS/MS methods.

Adherence to International Council for Harmonisation (ICH) Guidelines Q2(R1) and Pharmacopeial Standards (e.g., USP, EP)

The development and validation of bioanalytical methods employing Triamcinolone-13C3 Acetonide must adhere to stringent regulatory guidelines to ensure the quality and reliability of the data. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that outlines the validation characteristics required for various analytical procedures. tci-thaijo.orgresearchgate.neteuropa.eu

The ICH Q2(R1) guideline specifies the following validation parameters:

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), also provide specific requirements for analytical method validation. nih.gov Adherence to these guidelines ensures that the bioanalytical method is suitable for its intended purpose, whether it be for pharmacokinetic studies, bioequivalence studies, or other applications in drug development. nih.govorientjchem.org

Sample Preparation Strategies for Biologics

The effective extraction of analytes from complex biological matrices is a critical step in bioanalysis. The choice of sample preparation strategy depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the analytical technique being used. For the analysis of Triamcinolone Acetonide from biological samples, where Triamcinolone-13C3 Acetonide is used as an internal standard, protein precipitation and liquid-liquid extraction are commonly employed techniques.

Protein Precipitation Techniques

Protein precipitation (PPT) is a widely used method for the removal of proteins from biological samples, such as plasma or serum, prior to analysis. researchgate.net This technique involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or an acid like trichloroacetic acid (TCA), to the sample. researchgate.netejbiotechnology.infoprotocols.io The precipitating agent disrupts the protein structure, causing them to aggregate and precipitate out of the solution. The supernatant, containing the analyte and the internal standard, is then separated by centrifugation and can be directly injected into the analytical instrument or further processed.

Advantages of PPT include its simplicity, speed, and low cost. researchgate.net A study on the analysis of triamcinolone in human plasma found that protein precipitation with 5% trichloroacetic acid yielded a recovery of 79.5%. researchgate.net The use of a stable isotope-labeled internal standard like Triamcinolone-13C3 Acetonide is particularly beneficial with PPT, as it effectively compensates for any analyte loss during the precipitation process and mitigates matrix effects.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is another common sample preparation technique used to isolate analytes from biological matrices. tandfonline.com This method involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of the organic solvent is critical and depends on the polarity and solubility of the analyte. For the extraction of triamcinolone acetonide from plasma, a mixture of ethyl acetate and n-hexane (4:1, v/v) has been successfully used. nih.gov

After the addition of the extraction solvent and vigorous mixing, the two phases are separated by centrifugation. The organic layer, containing the analyte and the internal standard, is then collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis. LLE can provide a cleaner extract compared to PPT, leading to reduced matrix effects. The use of Triamcinolone-13C3 Acetonide as an internal standard is essential to correct for any variability in the extraction efficiency and potential analyte loss during the evaporation and reconstitution steps.

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a cornerstone of bioanalytical method development, serving as a critical sample preparation technique to isolate and concentrate analytes from complex biological matrices. The primary goal of SPE in methods employing Triamcinolone-13C3 Acetonide as an internal standard is to remove interfering substances such as proteins, phospholipids, and salts from the sample matrix (e.g., plasma, serum, urine, or tissue). This "clean-up" process is essential for reducing matrix effects, improving the sensitivity and selectivity of the subsequent analytical measurement (typically by liquid chromatography-tandem mass spectrometry, LC-MS/MS), and ensuring the longevity of the analytical column and instrument.

The principle of SPE involves partitioning the analyte and the isotopically labeled internal standard between a solid sorbent and a liquid mobile phase. By carefully selecting the sorbent and a series of solvents, interfering components can be washed away while the analytes of interest are retained on the sorbent, to be later eluted in a clean, concentrated solution. The development and validation of a robust SPE method is paramount for the accuracy and reliability of the bioanalytical data.

Research Findings on SPE Methodologies for Corticosteroids

Various SPE strategies have been developed for the extraction of corticosteroids, including triamcinolone acetonide and its labeled counterparts, from diverse biological and commercial matrices. The choice of sorbent material and solvents is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Reversed-Phase SPE

A widely adopted approach for steroid analysis is reversed-phase SPE, commonly utilizing C18 (octadecyl) bonded silica (B1680970) or polymeric sorbents. In one validated method for the simultaneous quantitation of multiple steroids in serum or plasma, an automated SPE procedure was employed using C18 columns. plos.orgnih.gov This method demonstrates high efficiency and reproducibility. The samples, containing deuterated steroids as internal standards, were loaded onto the columns, followed by wash steps designed to remove hydrophilic and lipophilic interferences before the final elution of the target analytes. plos.orgnih.gov The extraction recoveries for the eight steroid analytes using this method were consistently high, ranging from 87% to 101%. plos.orgnih.gov

| Step | Solvent/Procedure | Flow Rate | Purpose |

|---|---|---|---|

| Conditioning | Methanol followed by Water | N/A | To activate the C18 sorbent. |

| Sample Loading | 100 µL Serum or Plasma | 0.1 mL/min | To load the sample onto the SPE cartridge. |

| Washing 1 | 1 mL Water | 1 mL/min | To remove hydrophilic impurities and salts. |

| Washing 2 | 1 mL Hexane | 1 mL/min | To remove non-polar lipids. |

| Drying | High purity nitrogen stream | N/A | To dry the SPE cartridge. |

| Elution | 1 mL Ethyl Acetate | 0.1 mL/min | To elute the retained steroid analytes. |

Polymeric and Dispersive SPE

Modern advancements have led to the development of polymeric SPE sorbents that offer unique selectivities and simplified method development. americanpharmaceuticalreview.com For instance, a rapid SPE method was developed using a 96-well plate format with a hydrophilic-lipophilic balanced (HLB) polymer (SOLAµ HRP), which streamlined the process by eliminating the need for pre-conditioning, evaporation, or reconstitution steps. thermofisher.com While this method is significantly faster, recovery rates can be more variable depending on the specific analyte, ranging from 42% for aldosterone (B195564) to 95% for testosterone. thermofisher.com

| Step | Solvent/Procedure | Details |

|---|---|---|

| Sample Loading | Mixture of serum, water, and methanol | Loaded directly onto the SPE plate; no pre-conditioning required. |

| Washing | 30% Methanol | Plate is washed to remove interferences. |

| Elution | Two volumes of 25 µL Methanol each | Eluates are diluted with water prior to injection. |

Another approach, dispersive solid-phase extraction (dSPE), has been successfully applied to the analysis of corticosteroids, including triamcinolone, in cosmetic creams. tandfonline.com This method, often associated with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols, involves adding the SPE sorbent directly to the sample extract. A study utilizing a novel recycled polystyrene-active carbon adsorbent reported high accuracy, with recovery values greater than 90.0% for triamcinolone. tandfonline.com

| Parameter | Optimized Condition |

|---|---|

| Adsorbent | Polystyrene-activated carbon |

| Adsorbent Amount | 0.1 g |

| Extraction Time | 2.0 hours |

| Elution Solvent | Methanol:Acetonitrile (1:1, v:v) |

| Elution Time | 5.0 minutes |

| Reported Recovery | >90.0% |

The development of a bioanalytical method employing Triamcinolone-13C3 Acetonide necessitates the careful selection and optimization of an SPE protocol. The chosen methodology must ensure that both the analyte (triamcinolone acetonide) and the stable isotope-labeled internal standard are extracted with high, consistent, and equivalent efficiency to guarantee accurate quantification by correcting for any analyte loss during sample processing.

Elucidation of Metabolic Pathways and Pharmacokinetics Using Triamcinolone 13c3 Acetonide As a Tracer

Application of Stable Isotope Tracing for Metabolic Fate Determination

Stable isotope tracing enables researchers to follow a metabolic substrate through various biochemical reactions, offering a clear picture of the metabolic network within cells. nih.gov This method is instrumental in understanding how genetic variations or other factors can influence drug metabolism. nih.gov

Studies utilizing isotopically labeled triamcinolone (B434) acetonide, often with 14C or stable isotopes like 13C, have been crucial in identifying its metabolites. nih.gov The primary metabolites identified include 6β-hydroxytriamcinolone acetonide, 21-carboxytriamcinolone acetonide, and 21-carboxy-6β-hydroxytriamcinolone acetonide. nih.govfda.gov

Further research using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has expanded this profile. nih.gov These advanced analytical techniques have led to the detection of several other minor metabolites. nih.gov The identified metabolic transformations include:

Hydroxylation at the C-6 position. nih.gov

Oxidation of the 11-hydroxyl group. nih.gov

Reduction of the Δ(4) double bond. nih.gov

Oxidation of the side chain. nih.gov

Notably, two novel metabolites, Δ6-triamcinolone acetonide and 21-nortriamcinolone acetonide, were also identified through these sophisticated analytical methods. nih.gov

A study involving the intramuscular administration of triamcinolone acetonide led to the detection of the parent compound, its main metabolite 6β-OH-TA, and nine other minor potential metabolites through open screening methods. nih.gov An additional two metabolites were identified using selected reaction monitoring. nih.gov

Table 1: Identified Metabolites of Triamcinolone Acetonide

| Metabolite Name | Method of Identification | Reference |

|---|---|---|

| 6β-hydroxytriamcinolone acetonide | Isotopic Labeling ([14C]), LC/MS/MS | nih.govfda.govnih.gov |

| 21-carboxytriamcinolone acetonide | Isotopic Labeling ([14C]), LC/MS/MS | nih.govfda.govnih.gov |

| 21-carboxy-6β-hydroxytriamcinolone acetonide | Isotopic Labeling ([14C]) | fda.gov |

| Δ6-triamcinolone acetonide | LC/MS/MS | nih.gov |

| 21-nortriamcinolone acetonide | LC/MS/MS | nih.gov |

| Other minor metabolites (hydroxylation, oxidation, reduction products) | LC/MS/MS | nih.gov |

The metabolism of triamcinolone acetonide is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, isoforms from the CYP3A family, including CYP3A4, CYP3A5, and CYP3A7, are involved in its biotransformation. researchgate.net

CYP3A4 is the most efficient enzyme in metabolizing several inhaled glucocorticoids, including triamcinolone acetonide. researchgate.net CYP3A5 also plays a significant role in its metabolism. nih.gov These enzymes catalyze reactions such as 6β-hydroxylation and Δ6-dehydrogenation. nih.gov The fluorine substituent in the structure of triamcinolone acetonide enhances its metabolic stability by reducing CYP-mediated oxidation.

Following oral administration of [14C]-triamcinolone acetonide, it was observed that the parent compound is extensively metabolized before reaching systemic circulation. nih.gov Consequently, only a small fraction of the total radioactivity in the plasma is attributable to the unchanged drug. nih.gov Little to no parent compound was detectable in plasma 24 hours after administration. nih.gov The majority of the radiolabeled metabolites are excreted within 24 hours in urine and within 72 hours in feces. nih.gov In a study with healthy male subjects, approximately 37% of the dose was excreted in urine and 51% in feces.

Research on the excretion of triamcinolone acetonide and its primary metabolite, 6β-hydroxy triamcinolone acetonide, after topical application showed that the concentrations of both the parent compound and the metabolite in urine did not exceed the reporting limit, suggesting low systemic absorption through this route. mdpi.com

Enzymatic Biotransformation Studies, Including Cytochrome P450 (CYP) Mediated Pathways

Research into the Pharmacokinetic Disposition of Triamcinolone Acetonide through Isotopic Tracing

Isotopic tracing, including the use of both radioactive (e.g., 11C, 14C) and stable isotopes, has been fundamental in characterizing the pharmacokinetic properties of triamcinolone acetonide. nih.govatsjournals.org These techniques allow for the direct measurement of the drug and its labeled counterparts in various biological matrices over time.

The systemic clearance of triamcinolone acetonide has been determined using methods that track its concentration in plasma over time following administration. High-performance liquid chromatography combined with radioimmunoassay (HPLC/RIA) has been employed to measure plasma concentrations of the drug. nih.gov

Following intravenous administration, the total body clearance of triamcinolone acetonide was found to be 37 L/h. nih.gov Another study reported a clearance of 45.2 L/hour. fda.gov The elimination half-life after intravenous administration is approximately 2.0 hours. nih.gov

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes into body tissues. For triamcinolone acetonide, this has been assessed following intravenous administration.

Studies have reported a volume of distribution of 103 L. nih.gov Another source indicates a Vd of 99.5 L. fda.gov Preclinical imaging techniques, such as Positron Emission Tomography (PET) using [11C]triamcinolone acetonide, can also be utilized to track the distribution of the drug in the body over time, providing a visual and quantitative assessment of its disposition. oncodesign-services.comtandfonline.com

Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide

| Pharmacokinetic Parameter | Value | Method of Determination | Reference |

|---|---|---|---|

| Total Body Clearance | 37 L/h | HPLC/RIA after IV administration | nih.gov |

| Clearance | 45.2 L/hour | Intravenous dosing | fda.gov |

| Elimination Half-life | 2.0 hours | After IV administration | nih.gov |

| Volume of Distribution | 103 L | After IV administration | nih.gov |

| Volume of Distribution | 99.5 L | fda.gov | |

| Oral Bioavailability | 23% | nih.gov |

Research on Biological Half-Life Determination

The biological half-life of a drug, the time it takes for its concentration in the body to be reduced by half, is a critical pharmacokinetic parameter. Studies using isotopically labeled triamcinolone acetonide have been instrumental in determining its half-life across various routes of administration.

The plasma half-life of glucocorticoids often does not correlate well with their biological half-life, which can be significantly longer due to the formation of stable complexes with intracellular receptors. fda.govwikipedia.org For triamcinolone acetonide, the plasma half-life is reported to be between 200 to 300 minutes, but the total biological half-life is estimated at approximately 36 hours. wikipedia.org

Different administration routes yield distinct elimination half-life values. For instance, following intravenous administration of a triamcinolone acetonide phosphate (B84403) ester, the half-life of triamcinolone acetonide was found to be 88 minutes. fda.govfda.gov An inhalation study determined the apparent terminal elimination half-life to be approximately 2.4 hours. nih.gov Research involving direct intravitreal injection in human eyes revealed a mean elimination half-life of 18.6 days in patients who had not undergone a vitrectomy, a surgical procedure on the eye. nih.gov In a patient who had undergone a vitrectomy, the half-life was considerably shorter at 3.2 days. nih.gov This variation underscores the importance of the biological context in drug clearance.

Biological Half-Life of Triamcinolone Acetonide

| Administration Route | Half-Life | Reference |

|---|---|---|

| Intravenous (IV) | 88 minutes | fda.govfda.gov |

| Intranasal | 2.3 hours (mean observed) | fda.gov |

| Inhalation | ~2.4 hours (apparent terminal) | nih.gov |

| Intravitreal (non-vitrectomized) | 18.6 days (mean elimination) | nih.gov |

| Intravitreal (vitrectomized) | 3.2 days (elimination) | nih.gov |

| Plasma | 200-300 minutes | wikipedia.org |

| Total Body | ~36 hours | wikipedia.org |

Investigations into Bioavailability using Labeled Compounds

Bioavailability studies determine the fraction of an administered drug that reaches the systemic circulation. Using labeled compounds like Triamcinolone-13C3 Acetonide is crucial for these assessments, as it allows for precise measurement of the drug and its metabolites.

Studies with orally administered radiolabeled triamcinolone acetonide ([¹⁴C]-TAA) have shown it to be rapidly and extensively absorbed, with an oral bioavailability of over 90%. fda.govnih.gov Peak plasma concentrations of the radiolabeled compound occur between 1.5 and 2 hours post-administration. fda.gov

For inhaled triamcinolone acetonide, a study was designed to differentiate between absorption from the lungs and absorption from the gastrointestinal tract after swallowing part of the inhaled dose. nih.gov By administering the drug with and without oral charcoal (which adsorbs the swallowed portion), researchers determined the absolute bioavailability of inhaled triamcinolone acetonide to be approximately 25%. nih.gov The contribution from the lungs to this systemic absorption was found to be about 10.4%. nih.gov

Topical bioavailability has also been investigated using radioactive labels. nih.gov When formulated in ultradeformable vesicles known as Transfersomes, triamcinolone acetonide showed almost exclusive delivery into the skin. nih.gov This targeted delivery enhances local bioavailability and was found to prolong the drug's anti-inflammatory action several times compared to conventional creams, while requiring a significantly lower dose. nih.gov

Bioavailability of Triamcinolone Acetonide

| Administration Route | Bioavailability | Key Findings | Reference |

|---|---|---|---|

| Oral | >90% | Rapid and extensive absorption observed with labeled compounds. | fda.govnih.gov |

| Inhalation | ~25% (absolute) | Pulmonary absorption accounts for 10.4% of the dose. | nih.gov |

| Topical (in Transfersomes) | High (local) | Radioactive label measurements show almost exclusive delivery into the skin. | nih.gov |

Distribution Studies in Various Biological Systems

Distribution studies track where a drug travels in the body after administration. The use of isotopically labeled triamcinolone acetonide, such as ¹¹C, ¹⁴C, or deuterium-labeled variants, provides a non-invasive and quantitative way to visualize and measure its presence in various tissues and fluids. fda.govsnmjournals.orgavma.org

Following a single oral dose of [¹⁴C]-triamcinolone acetonide to healthy volunteers, over 90% of the radioactivity was recovered within five days, with approximately 40% found in the urine and 60% in the feces. fda.gov This indicates extensive distribution and subsequent elimination through both renal and fecal pathways. The volume of distribution (Vd) after intravenous dosing was reported to be 99.5 L, and plasma protein binding was approximately 68%. fda.govfda.gov Another source reports protein binding at about 80%. wikipedia.org

Positron Emission Tomography (PET) studies using ¹¹C-labeled triamcinolone acetonide have offered detailed insights into its local distribution following nasal administration. snmjournals.orgnih.gov These studies showed immediate deposition on target nasal tissues, with some penetration into the sinuses. snmjournals.orgnih.gov The drug exhibited moderate redistribution and slow migration through the nasal passages to the throat, and significant amounts remained in the target nasal regions for several hours. snmjournals.orgnih.gov

The utility of labeled compounds extends to animal models as well. A study in horses used deuterium-labeled triamcinolone acetonide to investigate its movement between joint compartments. avma.org The results demonstrated that the compound diffused from the distal interphalangeal joint directly into the navicular bursa, providing evidence for local distribution pathways within musculoskeletal structures. avma.org

Distribution Characteristics of Triamcinolone Acetonide

| Parameter | Finding | Reference |

|---|---|---|

| Volume of Distribution (Vd) | 99.5 L | fda.govfda.gov |

| Plasma Protein Binding | ~68-80% | fda.govwikipedia.org |

| Excretion Routes (Oral Dose) | ~40% in urine, ~60% in feces | fda.gov |

| Nasal Distribution (PET Study) | Immediate deposition on target tissues, sinus penetration, slow migration to throat. | snmjournals.orgnih.gov |

| Joint Distribution (Equine Model) | Diffusion from distal interphalangeal joint to navicular bursa. | avma.org |

Analytical Applications of Triamcinolone 13c3 Acetonide in Impurity Profiling and Quality Control

Role as a Certified Reference Material for Impurity Quantification of Triamcinolone (B434) Acetonide

Triamcinolone-13C3 Acetonide is a stable, isotopically labeled version of the active pharmaceutical ingredient (API) Triamcinolone Acetonide. It is utilized as a certified reference material (CRM) or pharmaceutical secondary standard in analytical laboratories. cu.edu.eg The key difference in its structure is the incorporation of three Carbon-13 (¹³C) isotopes, which increases its molecular weight without significantly altering its chemical properties. pharmaffiliates.com This characteristic makes it an ideal internal standard for quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry.

The primary advantage of using an isotopically labeled internal standard is its ability to compensate for variations during sample preparation and analysis. In complex analytical procedures, especially those involving biological matrices, some of the analyte may be lost during extraction steps. Furthermore, when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Because Triamcinolone-13C3 Acetonide has nearly identical physicochemical properties to the non-labeled Triamcinolone Acetonide, it experiences similar losses and matrix effects. researchgate.net By adding a known amount of the labeled standard to the sample at the beginning of the workflow, analysts can use the ratio of the signal from the analyte to the signal from the internal standard for precise quantification, effectively nullifying these potential sources of error. nih.gov

Table 1: Chemical Identity of Triamcinolone-13C3 Acetonide

| Property | Value |

| Chemical Name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-13C3 |

| CAS Number | 1264131-86-3 |

| Molecular Formula | C₂₁¹³C₃H₃₁FO₆ |

| Molecular Weight | 437.48 g/mol |

| Unlabeled CAS | 76-25-5 (Triamcinolone Acetonide) |

Data sourced from multiple chemical suppliers. pharmaffiliates.com

Methodologies for Comprehensive Impurity Identification and Characterization

The identification and control of impurities in Triamcinolone Acetonide are mandated by regulatory bodies and detailed in pharmacopeias like the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP). cu.edu.eg Stability-indicating analytical methods are crucial for separating the API from any potential impurities and degradation products. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are two widely used techniques for this purpose. nih.gov

In a typical reversed-phase HPLC method, separation is achieved on a C8 or C18 column using a mobile phase often consisting of a mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer. cu.edu.egresearchgate.net Detection is commonly performed using a UV detector. cu.edu.eg For more definitive identification and structural elucidation of unknown impurities, HPLC is coupled with mass spectrometry (LC-MS/MS). cu.edu.egnih.gov This powerful combination allows for the separation of compounds by chromatography, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

The use of Triamcinolone-13C3 Acetonide as an internal standard is particularly valuable in LC-MS/MS analysis. nih.gov It co-elutes with the non-labeled API but is distinguished by its higher mass, ensuring that quantification is not affected by instrumental drift or matrix-induced ion suppression. researchgate.net This approach provides the high degree of sensitivity and specificity required to accurately quantify impurities, even at very low levels.

Table 2: Example Chromatographic Methods for Triamcinolone Acetonide Analysis

| Method | Column/Plate | Mobile Phase | Detection |

| HPTLC | Silica (B1680970) gel 60 F254 | Ethyl acetate (B1210297)–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) | Spectrodensitometry at 225 nm |

| HPLC | Reversed-phase C8 or C18 | Acetonitrile–methanol–0.05 M potassium dihydrogen phosphate (25.0 + 15.0 + 60.0, v/v/v), pH 3.0 | UV at 225 nm |

| LC-MS/MS | Acquity UPLC BEH shield RP18 | Acetonitrile-0.1% formic acid (35 + 65, v/v) | Positive-ion electrospray ionization MS/MS |

Method details compiled from published research. cu.edu.egnih.gov

Assessment of Degradation Products and Process-Related Impurities in Related Glucocorticoids

Triamcinolone Acetonide can degrade under various stress conditions, including exposure to acid, alkali, oxidation, and light. cu.edu.eg Forced degradation studies are intentionally conducted to produce these degradation products, which helps in developing and validating stability-indicating analytical methods. cu.edu.eg These studies are essential for understanding the potential degradation pathways and ensuring that any degradants that might form during the shelf-life of the product can be detected and quantified.

Process-related impurities are substances that are formed during the synthesis of the API. These can include unreacted starting materials, intermediates, by-products, or reagents. The analysis of related glucocorticoids is also important, as synthetic routes for similar steroids can produce analogous impurities. For instance, studies on Triamcinolone Hexacetonide have identified process-related impurities like Δ14-Triamcinolone Hexacetonide, which can be carried over from starting materials or formed during synthesis. ajpamc.com The characterization of such compounds often requires their isolation or independent synthesis to serve as reference standards for method validation. ajpamc.com

Several specific impurities related to Triamcinolone Acetonide have been identified and characterized. Pharmacopeias officially list impurities such as Triamcinolone (Impurity I) and Triamcinolone 21-acetate (Impurity II). cu.edu.eg Research has also identified other process-related and degradation impurities. For example, one study using HPLC-DAD and mass spectrometry identified 9-alpha-bromo-desonide as a principal process-related impurity in several batches of Triamcinolone Acetonide. nih.gov Other potential impurities that have been hypothesized or identified include the 9-beta, 11-beta-epoxide of desonide. nih.gov

The use of advanced analytical techniques allows for the structural elucidation of these compounds. LC-MS/MS analysis provides molecular weight and fragmentation data, which, along with data from techniques like Nuclear Magnetic Resonance (NMR), helps confirm the exact chemical structure of an impurity. cu.edu.egajpamc.com The availability of reference standards for these impurities, including those offered by various suppliers, is crucial for their accurate quantification in quality control procedures. pharmaffiliates.comsynthinkchemicals.com

Table 3: Known Impurities and Related Compounds of Triamcinolone Acetonide

| Compound Name | Type | Notes |

| Triamcinolone | Pharmacopeial Impurity (Imp I) / Metabolite | The parent alcohol of Triamcinolone Acetonide. cu.edu.eg |

| Triamcinolone 21-acetate | Pharmacopeial Impurity (Imp II) | An ester derivative. cu.edu.eg |

| 9-alpha-bromo-desonide | Process-Related Impurity | Identified as a principal impurity in some batches. nih.gov |

| 9-beta, 11-beta-epoxide of desonide | Process-Related Impurity | A potential impurity based on synthesis pathways. nih.gov |

| 21-Carboxylic Acid Triamcinolone Acetonide | Degradation Product | Result of oxidation at the C-21 position. synthinkchemicals.comgoogle.com |

| Δ14-Triamcinolone Acetonide | Process-Related Impurity | A steroidal impurity with an additional double bond. ajpamc.com |

Emerging Research Directions and Methodological Advancements

Integration of Stable Isotope Tracing with Systems Biology Approaches

The use of stable isotopes like Carbon-13 (¹³C) has become a cornerstone in metabolic research, allowing for the detailed quantification of intracellular fluxes. nih.gov Triamcinolone-13C3 Acetonide serves as a powerful tracer in these studies. medchemexpress.com By introducing this labeled compound into a biological system, researchers can track its metabolic fate, providing insights into the complex network of biochemical reactions. nih.gov

This integration of stable isotope tracing with systems biology, often referred to as ¹³C metabolic flux analysis (¹³C-MFA), allows for the construction of quantitative maps of cellular metabolism. researchgate.net The core principle of ¹³C-MFA is to analyze the distribution of ¹³C isotopes within various metabolites, which is directly related to the metabolic flux distribution. frontiersin.org This technique has been instrumental in understanding how cancer cells, for example, reprogram their metabolic pathways to support rapid proliferation. nih.gov

Recent advancements in high-resolution mass spectrometry and computational metabolic flux analysis are enabling more reliable measurements of these intricate processes. biorxiv.org This approach is not limited to studying the metabolism of the drug itself but also its impact on endogenous metabolic pathways. For instance, studies have utilized stable isotope tracing to investigate the effects of corticosteroids on processes like surfactant production and insulin (B600854) resistance. nih.gov The data generated from these experiments, which detail the isotopologue distributions in downstream metabolites, are then used to build and refine metabolic network models. biorxiv.orgnih.gov

Development of High-Throughput Analytical Platforms for Isotope-Labeled Corticosteroids

The demand for rapid and efficient analysis of corticosteroids in biological samples has driven the development of high-throughput analytical platforms. chromatographytoday.com A key technology in this area is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. chromatographytoday.comdshs-koeln.de The use of stable isotope-labeled internal standards, such as Triamcinolone-13C3 Acetonide, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation. chromatographytoday.comcrimsonpublishers.com

Recent methodologies have focused on streamlining sample preparation and analysis. For example, the use of 96-well solid-phase extraction (SPE) plates allows for the simultaneous pretreatment of multiple biological samples. rsc.org Furthermore, advancements in ultra-high-performance liquid chromatography (UHPLC) with narrow-bore columns have enhanced sensitivity and resolution, enabling the quantification of steroids at very low concentrations. chromatographytoday.com

Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is another high-throughput technique that has been developed for screening anabolic-androgenic steroids. nih.gov This method, combined with stable isotope labeling, allows for rapid and specific detection. nih.gov The development of such platforms is not only crucial for research but also for clinical applications where rapid and accurate quantification of steroid levels is necessary. chromatographytoday.com

Advanced Computational Modeling and Simulation for In Silico Pharmacokinetic and Metabolic Predictions

Computational modeling and simulation have become indispensable tools in pharmaceutical research, providing valuable insights into the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drugs. nih.govnih.gov For Triamcinolone (B434) Acetonide, physiologically based pharmacokinetic (PBPK) models have been developed to predict its absorption, distribution, metabolism, and excretion (ADME). fda.gov

These in silico models integrate various physiological and drug-specific parameters to simulate the drug's behavior in the body. For instance, computational fluid dynamics (CFD) and PBPK modeling have been used to understand the impact of formulation and device changes on the systemic pharmacokinetics of nasally administered Triamcinolone Acetonide. fda.gov Such models can predict how factors like spray cone angle influence drug deposition in the nasal cavity. fda.gov

Molecular dynamics (MD) simulations have also been employed to study the conformational mobility of corticosteroids, which has been shown to correlate with their biological specificity. royalsocietypublishing.org These simulations can help in predicting the activity of new steroid structures. Furthermore, pharmacokinetic-pharmacodynamic (PK-PD) modeling has been successfully used to describe the therapeutic effect of Triamcinolone Acetonide without the need for direct concentration measurements in the target tissue. nih.govarvojournals.org This approach is particularly valuable when direct sampling is invasive or not feasible. nih.govarvojournals.org

| Model Type | Key Parameters Investigated | Application | Reference |

|---|---|---|---|

| PBPK and CFD | Spray cone angle, plume ovality, particle size distribution | Predicting systemic PK of nasal spray | fda.gov |

| PK-PD | Half-life, maximum duration of effect | Describing therapeutic effect in diabetic macular edema | nih.govarvojournals.org |

| Molecular Dynamics | Conformational mobility of steroid rings | Correlating molecular structure with biological specificity | royalsocietypublishing.org |

Comparative Bioanalytical Studies with Alternative Isotope-Labeled Analogs (e.g., Deuterated Triamcinolone Acetonide)

In bioanalytical method development, the choice of internal standard is critical for achieving accurate and precise quantification. Both ¹³C-labeled and deuterated (²H or D) analogs of Triamcinolone Acetonide are used as internal standards in mass spectrometry-based assays. dshs-koeln.de While deuterated standards are often less expensive to synthesize, they can sometimes exhibit a "deuterium isotope effect," where they may not co-elute perfectly with the unlabeled analyte, potentially affecting quantification. researchgate.net

¹³C-labeled standards, such as Triamcinolone-13C3 Acetonide, are generally considered the gold standard as they have almost identical physicochemical properties to the analyte and are less likely to exhibit isotopic effects. crimsonpublishers.com Comparative studies are therefore essential to evaluate the performance of different isotope-labeled analogs. These studies assess factors like chromatographic co-elution, ionization efficiency, and fragmentation patterns in the mass spectrometer.

The selection of the internal standard also depends on the specific analytical method and the desired mass shift to avoid interference from other compounds in the sample. For example, a study on the analysis of anabolic-androgenic steroids highlighted the importance of using appropriate deuterated internal standards to control for variations in sample preparation steps like enzymatic hydrolysis. chimia.ch Another study demonstrated the use of d8-corticosterone in a clinical setting to explore alternative treatments for congenital adrenal hyperplasia. protocols.io

| Isotope Label | Advantages | Potential Disadvantages | Reference |

|---|---|---|---|

| Deuterium (²H) | Generally lower cost of synthesis | Potential for chromatographic separation from analyte (isotope effect), possible back-exchange | researchgate.net |

| Carbon-13 (¹³C) | Co-elutes with analyte, minimal isotope effect, stable label | Higher cost of synthesis |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Triamcinolone-13C3 Acetonide in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method, as per USP 35 guidelines, which specify retention time matching, peak purity analysis, and a linear calibration range (97.0–102.0% purity) . For isotopic verification, mass spectrometry (MS) coupled with HPLC is critical to distinguish 13C3-labeled compounds from non-labeled analogs. Sample preparation should include dissolution in acetonitrile followed by filtration (0.45 µm) to remove particulates.

Q. How can researchers ensure the stability of Triamcinolone-13C3 Acetonide during long-term storage?

- Methodological Answer : Stability studies under ICH Q1A(R2) conditions recommend storage in airtight, light-resistant containers at 2–8°C with desiccants to prevent hydrolysis of the acetonide group. Accelerated degradation studies (40°C/75% RH for 6 months) should monitor impurities via HPLC, focusing on oxidation products (e.g., 21-carboxytriamcinolone) and hydrolytic byproducts .

Q. What structural characterization techniques are essential for confirming the isotopic labeling of Triamcinolone-13C3 Acetonide?

- Methodological Answer : X-ray crystallography (as in ) provides bond-angle data for the 13C-labeled positions (e.g., C14–C15–O2 torsion angles). Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, should show distinct isotopic shifts at C16, C17, and C21. High-resolution MS (HRMS) must confirm the molecular ion [M+H]+ at m/z 437.211 (Δ < 2 ppm) .

Advanced Research Questions

Q. How can discrepancies in clinical efficacy data for Triamcinolone-13C3 Acetonide be analyzed across trials?

- Methodological Answer : Contradictions in outcomes (e.g., ’s phase III trial vs. retrospective analyses) require stratification by variables such as baseline inflammation severity, concurrent therapies, and injection technique. Meta-analyses should apply random-effects models to account for heterogeneity, while sensitivity analyses exclude outlier studies. Dose-response curves and pharmacokinetic modeling (e.g., compartmental analysis) can identify subpopulations with non-linear clearance .

Q. What experimental strategies resolve contradictions between in vitro and in vivo metabolite profiles of Triamcinolone-13C3 Acetonide?

- Methodological Answer : In vitro hepatocyte incubation studies often fail to replicate in vivo findings due to differences in enzyme kinetics. Use of humanized-liver chimeric mice or microphysiological systems (e.g., organ-on-chip) improves translational accuracy. Metabolite identification should combine liquid chromatography-tandem MS (LC-MS/MS) with stable isotope tracing to track 13C3-labeled pathways .

Q. How can researchers optimize synthesis protocols for Triamcinolone-13C3 Acetonide to minimize isotopic dilution?

- Methodological Answer : Isotopic dilution arises from incomplete 13C incorporation during acetonide formation. Stepwise optimization via Design of Experiments (DoE) is recommended:

- Factors : Reaction temperature (20–40°C), stoichiometry of 13C-labeled acetone (1.5–2.5 equivalents), catalyst (BF3·Et2O vs. TsOH).

- Response : % isotopic purity (HRMS) and yield (gravimetric analysis).

Pilot studies show BF3·Et2O at 30°C with 2.0 equivalents 13C-acetone achieves 98.5% isotopic purity .

Methodological Recommendations

- For Clinical Data Reconciliation : Apply PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to standardize trial designs and reduce bias .

- For Isotopic Purity Assurance : Use orthogonal methods (NMR, HRMS, X-ray) with ≥3 replicates per batch .

- For Meta-Analyses : Follow PRISMA guidelines to ensure systematic inclusion/exclusion criteria and transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.